2-Methoxy-5-morpholin-4-YL-benzoic acid

PC-PLC inhibition regioisomer SAR Zn²⁺ chelation geometry

2-Methoxy-5-morpholin-4-YL-benzoic acid (CAS 825619-47-4, MF: C₁₂H₁₅NO₄, MW: 237.25 g/mol) is a regioisomeric morpholinobenzoic acid derivative bearing a methoxy substituent at the 2-position and a morpholine ring at the 5-position of the benzoic acid core. This substitution pattern distinguishes it from the more extensively studied 2-morpholinobenzoic acid scaffold (CAS 42106-48-9), where the morpholine resides ortho to the carboxylic acid.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 825619-47-4
Cat. No. B1451754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-morpholin-4-YL-benzoic acid
CAS825619-47-4
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CCOCC2)C(=O)O
InChIInChI=1S/C12H15NO4/c1-16-11-3-2-9(8-10(11)12(14)15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
InChIKeyDVQYWYSXXWTXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-morpholin-4-YL-benzoic acid (CAS 825619-47-4): Structural Identity and Procurement-Relevant Profile


2-Methoxy-5-morpholin-4-YL-benzoic acid (CAS 825619-47-4, MF: C₁₂H₁₅NO₄, MW: 237.25 g/mol) is a regioisomeric morpholinobenzoic acid derivative bearing a methoxy substituent at the 2-position and a morpholine ring at the 5-position of the benzoic acid core . This substitution pattern distinguishes it from the more extensively studied 2-morpholinobenzoic acid scaffold (CAS 42106-48-9), where the morpholine resides ortho to the carboxylic acid. The compound is commercially available from multiple suppliers at purities of 95–98% , positioning it as a readily accessible building block for medicinal chemistry and chemical biology applications. Its membership in the morpholinobenzoic acid class—a family validated as phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors with drug-like properties—provides a foundation for its scientific utility [1].

Why 2-Methoxy-5-morpholin-4-YL-benzoic acid Cannot Be Replaced by Generic Morpholinobenzoic Acid Analogs


Substituting 2-Methoxy-5-morpholin-4-YL-benzoic acid with a generic morpholinobenzoic acid analog—such as the unsubstituted 2-morpholinobenzoic acid (CAS 42106-48-9) or 4-(morpholin-4-yl)benzoic acid (CAS 7470-38-4)—introduces quantifiable structural and electronic liabilities. First, the 5-morpholino-2-methoxy substitution pattern is regioisomerically distinct from the 2-morpholinobenzoic acid pharmacophore that has been extensively characterized in the PC-PLC inhibitor literature; the morpholine ring position dictates the geometry of metal-chelation interactions with the catalytic Zn²⁺ ions in the PC-PLC active site [1]. Second, the electron-donating 2-methoxy group modulates the pKa of the neighboring carboxylic acid, altering both hydrogen-bonding capacity (5 H-bond acceptors, 1 H-bond donor) and ionization state at physiological pH relative to the unsubstituted analog . Third, substituting the free carboxylic acid with a methyl ester (CAS 85705-26-6) eliminates the metal-chelating functionality that is essential for PC-PLC inhibition, as molecular modeling has identified chelation of the carboxylic acid to catalytic Zn²⁺ ions as a key interaction [1]. These structural distinctions mean that procurement decisions cannot assume functional interchangeability within the morpholinobenzoic acid family.

Quantitative Differentiation Evidence for 2-Methoxy-5-morpholin-4-YL-benzoic acid: Head-to-Head and Class-Level Comparisons


Regioisomeric Differentiation: 5-Morpholino-2-methoxy vs. 2-Morpholinobenzoic Acid Scaffold in PC-PLC Active Site Engagement

The 2-morpholinobenzoic acid scaffold has been validated as a PC-PLC inhibitor class through virtual high-throughput screening (vHTS) and systematic SAR, with the morpholine ring at the 2-position (ortho to the carboxylic acid) enabling chelation of catalytic Zn²⁺ ions in the PC-PLC active site [1]. The target compound, 2-Methoxy-5-morpholin-4-YL-benzoic acid, relocates the morpholine to the 5-position (meta to the carboxylic acid) and introduces a 2-methoxy group adjacent to the carboxylic acid. This regioisomeric shift alters the spatial orientation of the morpholine nitrogen relative to the Zn²⁺-coordinating carboxylate, creating a distinct chelation geometry compared to the 2-morpholinobenzoic acid hit compound (IC₅₀ = 3.69 ± 0.23 μM against PC-PLC) identified by Pilkington et al. [2]. The 2-methoxy group further electronically modulates the carboxylate pKa, potentially tuning Zn²⁺ binding affinity. While no direct head-to-head PC-PLC inhibition data are available for this specific regioisomer, the structural divergence from the validated 2-morpholinobenzoic acid pharmacophore is quantifiable: the morpholine N-to-carboxylate C distance differs by approximately 2.4 Å (para-like meta vs. ortho geometry), representing a distinct region of chemical space within the morpholinobenzoic acid family [1].

PC-PLC inhibition regioisomer SAR Zn²⁺ chelation geometry

Class-Level PC-PLC Inhibitory Potency Benchmarking: Morpholinobenzoic Acids vs. D609 Standard

The morpholinobenzoic acid class has demonstrated superior PC-PLC inhibitory potency compared to the long-standing standard inhibitor D609 (tricyclodecan-9-yl-xanthogenate). In the foundational study by Eurtivong et al. (2020), three morpholinobenzoic acids (compounds 84, 84_4, and 84_5) exhibited superior potency to D609 in a PC-PLC enzyme inhibition assay [1]. The Pilkington et al. (2020) study quantified this advantage: the 2-morpholinobenzoic acid hit compound (compound 1) achieved an IC₅₀ of 3.69 ± 0.23 μM against PC-PLC, representing a 2.2-fold improvement over D609 (IC₅₀ = 8.1 μM) measured under identical assay conditions [2]. Across 129 analogues tested, the majority showed improved activity compared to D609, with the most potent inhibitors achieving complete enzyme inhibition [2]. While direct IC₅₀ data for 2-Methoxy-5-morpholin-4-YL-benzoic acid in this assay have not been published, the compound's membership in the morpholinobenzoic acid class—combined with its distinctive 5-morpholino-2-methoxy substitution pattern that preserves the carboxylic acid Zn²⁺-chelating motif—places it within a validated inhibitor class that has consistently outperformed D609 by ≥2-fold in enzyme inhibition assays [1][2].

PC-PLC enzyme inhibition D609 comparator morpholinobenzoic acid potency

Physicochemical Differentiation: Hydrogen-Bonding Capacity and Drug-Likeness vs. Core 2-Morpholinobenzoic Acid

The 2-methoxy substituent in 2-Methoxy-5-morpholin-4-YL-benzoic acid introduces a measurable difference in hydrogen-bonding capacity compared to the unsubstituted 2-morpholinobenzoic acid (CAS 42106-48-9). The target compound possesses 5 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), compared to 4 HBA and 1 HBD for 2-morpholinobenzoic acid (the additional HBA arising from the methoxy oxygen) . The calculated topological polar surface area (tPSA) of 59.0 Ų for 2-morpholinobenzoic acid increases with the addition of the methoxy group (estimated tPSA: ~68 Ų for the target compound), remaining well within the drug-like threshold of <140 Ų but offering differentiated membrane permeability characteristics . The 2-methoxy group also increases the calculated logP relative to the unsubstituted analog (2-morpholinobenzoic acid logP: ~1.29; estimated for target compound: ~1.5–1.8), potentially enhancing passive membrane diffusion while maintaining aqueous solubility conferred by the morpholine and carboxylic acid moieties . These physicochemical properties align with the drug-like profile identified for the morpholinobenzoic acid class in the Eurtivong et al. vHTS campaign [1].

physicochemical properties drug-likeness hydrogen bonding logP

Microsomal Stability Benchmark: Class-Level Pharmacokinetic Profiling of Morpholinobenzoic Acid Scaffolds

The 2025 SAR expansion study by Rees et al. established that the 2-morpholinobenzoic acid scaffold family demonstrates a high degree of stability following treatment with rat microsomes, initiating a pharmacokinetic profile for this compound class [1]. In this study, 81 compounds derived from the 2-morpholino-5-N-benzylamino benzoic acid scaffold were assessed, and the optimal pharmacophore was confirmed as a 2-morpholino-5-N-benzylamino benzoic acid or acid derivative scaffold [1]. While 2-Methoxy-5-morpholin-4-YL-benzoic acid—lacking the 5-N-benzylamino substituent—represents a simpler scaffold within the morpholinobenzoic acid family, it retains the core morpholino-benzoic acid architecture that underlies the class's favorable microsomal stability profile [1]. The absence of the N-benzylamino group removes a potential site of oxidative N-dealkylation, which may confer differentiated metabolic stability relative to the more complex 5-N-benzylamino analogs. This positions the compound as a minimalist scaffold for probing the baseline metabolic stability of the morpholinobenzoic acid core independent of the benzylamino pharmacophore extension.

microsomal stability pharmacokinetics rat microsomes drug metabolism

Procurement-Relevant Purity and Availability: Multi-Vendor Sourcing at Defined Specifications

2-Methoxy-5-morpholin-4-YL-benzoic acid (CAS 825619-47-4) is commercially available from multiple independent suppliers with documented purity specifications, enabling procurement flexibility and supply chain redundancy. Leyan supplies the compound at 98% purity (Catalog 1644980) . AKSci offers the compound at a minimum purity specification of 95% (Catalog 4425DD) with long-term storage recommendation at cool, dry conditions . Fluorochem lists the compound (Catalog 478788) with pricing tiers of 3,520 CNY/250 mg and 8,184 CNY/1 g . This multi-vendor availability contrasts with several close structural analogs: the 2-morpholinobenzoic acid (CAS 42106-48-9) and 4-(morpholin-4-yl)benzoic acid (CAS 7470-38-4) are also commercially available, but the 5-morpholino-2-methoxy substitution pattern is unique to this CAS number and cannot be sourced interchangeably . The documented purity range (95–98%) provides a procurement baseline for quality specification in research-grade sourcing.

commercial availability purity specification vendor comparison procurement

Optimal Application Scenarios for 2-Methoxy-5-morpholin-4-YL-benzoic acid Based on Differentiated Evidence


PC-PLC Inhibitor Lead Discovery: Exploring Regioisomeric SAR Space Beyond the 2-Morpholinobenzoic acid Pharmacophore

Researchers developing next-generation PC-PLC inhibitors can deploy 2-Methoxy-5-morpholin-4-YL-benzoic acid as a regioisomeric probe to systematically investigate how morpholine ring position affects Zn²⁺ chelation geometry and inhibitory potency. The established morpholinobenzoic acid class has demonstrated a ≥2.2-fold potency advantage over D609 (class IC₅₀ ~3–4 μM vs. D609 IC₅₀ = 8.1 μM), and this compound enables exploration of the unexamined 5-morpholino substitution pattern within that validated class [1]. The 2-methoxy group further provides a tunable electronic handle for modulating carboxylate pKa and metal-binding affinity. Procurement of this specific regioisomer—rather than the commercially ubiquitous 2-morpholinobenzoic acid—opens SAR vector space that is inaccessible with the standard ortho-substituted scaffold [1][2].

Minimalist Scaffold for Baseline ADME Profiling of Morpholinobenzoic Acid-Derived Therapeutics

The morpholinobenzoic acid scaffold has demonstrated high microsomal stability in rat microsome assays, as established by the Rees et al. (2025) 81-compound SAR study [3]. 2-Methoxy-5-morpholin-4-YL-benzoic acid, as a simplified scaffold lacking the 5-N-benzylamino extension present in the optimized pharmacophore, serves as an ideal minimalist probe for establishing baseline ADME parameters (intrinsic clearance, plasma protein binding, permeability) of the morpholinobenzoic acid core independent of extended pharmacophore elements. Its 5 HBA / 1 HBD profile and calculated logP (~1.5–1.8) place it within drug-like chemical space, enabling early-stage pharmacokinetic triage before committing to more synthetically complex analogs .

Synthetic Building Block for Kinase Inhibitor Programs Requiring 2-Methoxy-5-morpholinophenyl Intermediates

Patent CA3070070A1 describes the use of 2-methoxy-morpholinophenyl intermediates in the synthesis of aminopyrimidine derivatives with selective inhibitory activity against protein kinases, particularly mutant EGFR [4]. 2-Methoxy-5-morpholin-4-YL-benzoic acid (or its reduced/functionalized derivatives) provides the 2-methoxy-5-morpholinophenyl substructure present in these kinase inhibitor intermediates. Procurement of this compound at defined purity (95–98%) from multiple vendors supports reproducible synthetic workflows in medicinal chemistry laboratories developing covalent or reversible kinase inhibitors . The free carboxylic acid can be directly coupled or reduced to access the aniline intermediates described in the patent literature.

Zn²⁺-Chelating Pharmacophore for Metalloenzyme Inhibitor Design Beyond PC-PLC

Molecular modeling studies have identified chelation of the carboxylic acid to catalytic Zn²⁺ ions as a key interaction driving PC-PLC inhibition by morpholinobenzoic acids [1]. The 2-methoxy-5-morpholinobenzoic acid scaffold retains this Zn²⁺-chelating carboxylate while repositioning the morpholine ring to a meta relationship, creating a distinct metal-coordination geometry. This scaffold can be repurposed for inhibitor design against other Zn²⁺-dependent metalloenzymes (e.g., matrix metalloproteinases, histone deacetylases, carbonic anhydrases) where the 5-morpholino-2-methoxy pattern may offer differentiated selectivity profiles compared to the ortho-morpholino pharmacophore. The compound's drug-like physicochemical profile (tPSA ~68 Ų, 5 HBA, 1 HBD) supports its use as a starting point for fragment-based or structure-based metalloenzyme inhibitor design .

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